molecular formula C10H12FNS B1334397 3-(4-Fluorophenyl)thiomorpholine CAS No. 887344-28-7

3-(4-Fluorophenyl)thiomorpholine

Cat. No. B1334397
M. Wt: 197.27 g/mol
InChI Key: UKMRAVXQTUEGJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated morpholine derivatives often involves multi-step reactions with careful selection of reagents and conditions to introduce the fluorine atom and the morpholine ring to the aromatic system. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was achieved by substituting morpholine on 1,2-difluoro-4-nitrobenzene followed by reduction of the nitro group . Another example is the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, which involved a reaction of 3,4-difluoronitrobenzene with morpholine, followed by several steps including reduction, isocyanate formation, and reaction with (R)-glycidyl butyrate .

Molecular Structure Analysis

The molecular structure of fluorinated morpholine derivatives has been studied using various techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined to be in the monoclinic P21/c space group . Similarly, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The reactivity of fluorinated morpholine derivatives can be influenced by the presence of the fluorine atom and the morpholine ring. For instance, the electropolymerization attempts of 3-fluoro-4-hexylthiophene were unsuccessful, indicating that the introduction of a fluorine atom can significantly affect the chemical reactivity of thiophene derivatives . The synthesis of various sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline also demonstrates the versatility of these compounds in forming new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated morpholine derivatives are closely related to their molecular structure. The introduction of a fluorine atom can affect the electronic properties, as seen in the higher oxidation potential of 3-hexyl-4-fluorothiophene compared to its non-fluorinated counterpart . The antimicrobial activity of synthesized derivatives, such as the 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, indicates that these compounds can interact with biological systems, which is a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of thiomorpholine derivatives, including 3-(4-Fluorophenyl)thiomorpholine, for antimicrobial applications. These derivatives show potential in increasing microbial intracellular concentration and decreasing microbial resistance. Such studies highlight the importance of thiomorpholine derivatives in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Inhibition of Nonenzymatic Protein Glycosylation

Some thiomorpholine derivatives have demonstrated the ability to inhibit nonenzymatic protein glycosylation effectively. This finding is significant for studies related to diabetes and other diseases where protein glycosylation plays a crucial role (Sidorova et al., 2017).

Role in Medicinal Chemistry

Thiomorpholine, including its derivatives like 3-(4-Fluorophenyl)thiomorpholine, is identified as an important building block in medicinal chemistry. It has applications in the synthesis of novel compounds with potential therapeutic effects, demonstrating the compound's versatility in drug development (Walker & Rogier, 2013).

Antimycobacterial Activity

Some thiomorpholine derivatives show significant antimycobacterial activity, comparable to current antitubercular drugs. This highlights the potential of these compounds in treating tuberculosis and other mycobacterial infections (Biava et al., 2010).

Solid Phase Synthesis

The solid-phase synthesis of thiomorpholine derivatives, such as 3-(4-Fluorophenyl)thiomorpholine, opens avenues for producing these compounds in a controlled and efficient manner, essential for large-scale pharmaceutical applications (Nefzi et al., 1998).

Safety And Hazards

The compound is classified as having acute toxicity (oral) and can cause skin corrosion/irritation . The hazard statements associated with it are H302 and H318 . Precautionary measures include avoiding contact with skin and eyes, and taking measures against static discharge .

properties

IUPAC Name

3-(4-fluorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMRAVXQTUEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397085
Record name 3-(4-fluorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)thiomorpholine

CAS RN

887344-28-7
Record name 3-(4-fluorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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